

Taltirelin-13C,d3 for In Vitro Neuroprotective Studies: A Technical Guide

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Compound of Interest		
Compound Name:	Taltirelin-13C,d3	
Cat. No.:	B12374827	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Taltirelin, a thyrotropin-releasing hormone (TRH) analog, in studying neuroprotective effects in vitro. While this guide refers to **Taltirelin-13C,d3**, it is important to note that the isotopically labeled form is primarily utilized as an analytical standard for quantitative studies, such as mass spectrometry, to trace the compound's uptake and metabolism.[1] The neuroprotective effects described in the literature are based on studies using unlabeled Taltirelin.

Introduction to Taltirelin and its Neuroprotective Potential

Taltirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) with a longer half-life and duration of action.[2] It has demonstrated significant neuroprotective properties in various models of neurodegeneration. Taltirelin acts as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R).[1] Its mechanism of action is multifaceted, involving the activation of TRH receptors, which in turn modulates several downstream signaling pathways. These pathways play crucial roles in promoting neuronal survival, reducing oxidative stress, and mitigating apoptosis.[3][4]

In Vitro Model: Parkinson's Disease Model using SH-SY5Y Cells



A commonly used in vitro model to study the neuroprotective effects of Taltirelin is the human neuroblastoma SH-SY5Y cell line, subjected to neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) or rotenone to mimic the dopaminergic neuron loss characteristic of Parkinson's disease.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of Taltirelin in a Parkinson's disease model.

Table 1: Effect of Taltirelin on Cell Viability and Apoptosis in Neurotoxin-Treated SH-SY5Y Cells

Parameter	Neurotoxin	Taltirelin Concentration	Observation
Cell Viability (MTT Assay)	50 μM MPP+	5 μΜ	Increased by 13.58%
100 μM MPP+	5 μΜ	Increased by 11.06%	_
25 μM Rotenone	5 μΜ	Increased by 19.26%	
50 μM Rotenone	5 μΜ	Increased by 23.78%	
Nuclear Condensation (Hoechst Staining)	100 μΜ ΜΡΡ+	5 μΜ	Decreased by 46.37%
25 μM Rotenone	5 μΜ	Decreased by 36.52%	
50 μM Rotenone	5 μΜ	Decreased by 42.99%	

Data extracted from Zheng et al., 2018.[4]

Table 2: Effect of Taltirelin on Parkinson's Disease-Related Protein Pathology in Neurotoxin-Treated SH-SY5Y Cells



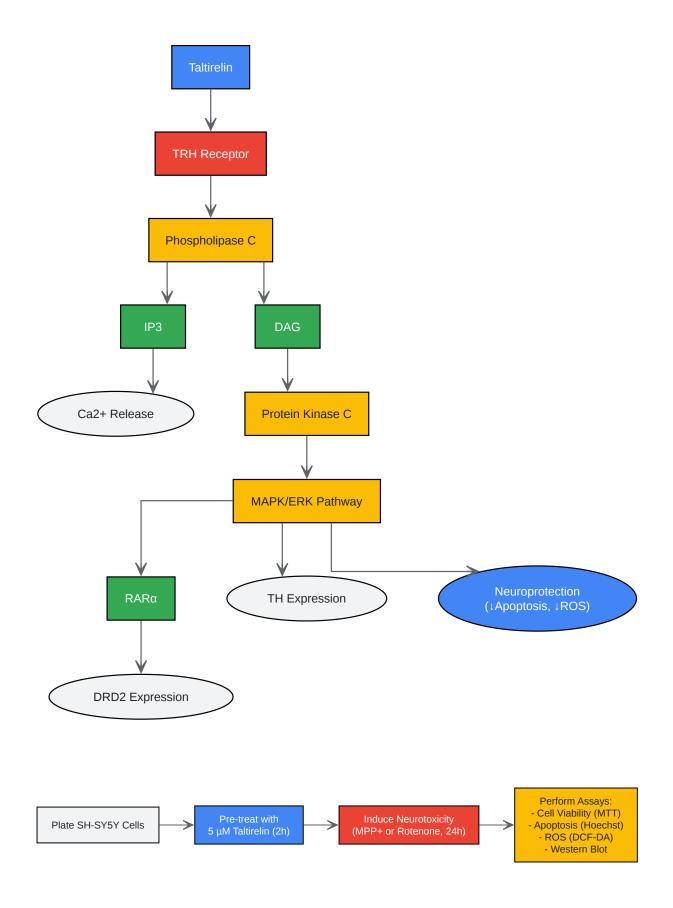
Protein Marker	Neurotoxin	Taltirelin Concentration	Observation
p-tau (S396)	1000 μM MPP+	5 μΜ	Reduced by 17.13%
50 μM Rotenone	5 μΜ	Reduced by 10.12%	
tau N368	1000 μM MPP+	5 μΜ	Reduced by 17.28%
25 μM Rotenone	5 μΜ	Reduced by 25.22%	
50 μM Rotenone	5 μΜ	Reduced by 23.40%	_
α-synuclein N103	1000 μM MPP+	5 μΜ	Reduced by 26.55%
25 μM Rotenone	5 μΜ	Reduced by 9.49%	
50 μM Rotenone	5 μΜ	Reduced by 23.01%	_

Data extracted from Zheng et al., 2018.[4]

Signaling Pathways and Mechanisms of Action

Taltirelin exerts its neuroprotective effects through a cascade of intracellular signaling events following the activation of the TRH receptor.







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